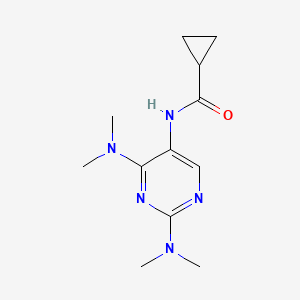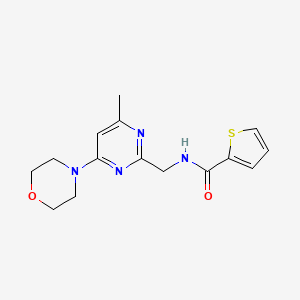
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
While specific chemical reactions involving “N-(2,4-bis(dimethylamino)pyrimidin-5-yl)cyclopropanecarboxamide” are not available, studies on similar compounds provide some insights. For instance, a study on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents showed that nucleophilic attack on pyrimidines was highly regioselective, favoring the formation of C-4 substituted products .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .科学的研究の応用
Photophysical Properties and pH-Sensing
Pyrimidine-phthalimide derivatives have been synthesized and characterized for their unique photophysical properties, including solid-state fluorescence emission and positive solvatochromism. These derivatives act as donor–π–acceptor (D–π–A) compounds, showcasing different HOMO–LUMO gaps and variable red-shifted emission in their solid state, which can be effectively tuned by rational molecular design. Their potential as colorimetric pH sensors and logic gates for specific applications is noteworthy, due to their reversible protonation causing dramatic color changes (Yan et al., 2017).
Antimicrobial Activity
Some novel pyrimidine-triazole derivatives have been synthesized and their structures confirmed by spectroscopic techniques. These compounds were investigated for antimicrobial activity against selected bacterial and fungal strains, showing significant activity in different organic solvents. This indicates their potential use in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Antioxidant Agents
The synthesis of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives and their evaluation as potent antioxidant agents highlight the potential of pyrimidine derivatives in combating oxidative stress. These findings suggest their applicability in designing antioxidant therapies (Vartale et al., 2016).
Antitumor Activity
Novel bis-pyrimidine based dimetallic Ru(II) complexes have shown promising antitumor activity in human non-small cell lung cancer via a p53-dependent pathway. This opens up new avenues for cancer therapy, showcasing the potential of pyrimidine derivatives as chemotherapeutic agents (Bhatti et al., 2019).
作用機序
特性
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-16(2)10-9(14-11(18)8-5-6-8)7-13-12(15-10)17(3)4/h7-8H,5-6H2,1-4H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRMZIXBHOJOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2CC2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2847263.png)

![[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2847266.png)
![(4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B2847267.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2847272.png)

![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile](/img/structure/B2847277.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2847280.png)

